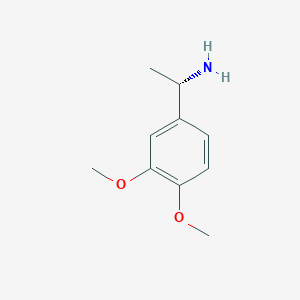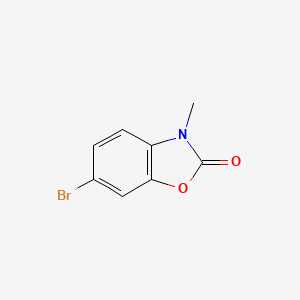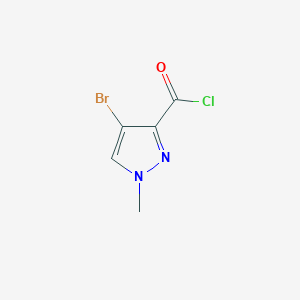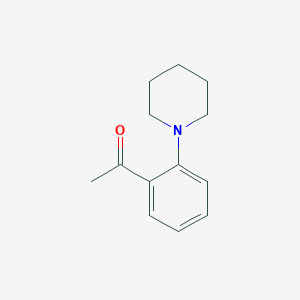
1-(2-(Piperidin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-(Piperidin-1-yl)phenyl)ethanone”, also known as “2-Phenyl-1-(piperidin-1-yl)ethanone”, is an organic compound with the molecular formula C13H17NO . It has a molecular weight of 203.2802 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(2-(Piperidin-1-yl)phenyl)ethanone” consists of a phenyl group (a benzene ring), an ethanone group (a two-carbon chain with a carbonyl group), and a piperidin-1-yl group (a six-membered ring containing five carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis
“1-(2-(Piperidin-1-yl)phenyl)ethanone” is a solid compound . Its empirical formula is C13H18ClNO, and it has a molecular weight of 239.74 .Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
2’-(1-Piperidinyl)acetophenone is utilized in pharmacology for the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals .
Methods of Application
The compound is used in intra- and intermolecular reactions to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results and Outcomes
These derivatives have shown potential in the discovery and biological evaluation of drugs containing the piperidine moiety, contributing to advancements in medicinal chemistry .
Organic Synthesis
Application Summary
In organic synthesis, 2’-(1-Piperidinyl)acetophenone serves as a precursor for synthesizing heterocyclic compounds, particularly in multicomponent reactions .
Methods of Application
It is involved in reactions that lead to the formation of various heterocyclic frameworks, which are essential in the development of new organic compounds .
Results and Outcomes
The use of this compound has facilitated the synthesis of diverse heterocyclic structures, expanding the repertoire of synthetic organic chemistry .
Medicinal Chemistry
Application Summary
The compound plays a role in medicinal chemistry as a fragment in drug design, particularly in the synthesis of compounds with antimalarial activity .
Methods of Application
It is used in fragment-based drug design, where active scaffolds of drug compounds are utilized to create new compounds with enhanced activity and reduced toxicity .
Results and Outcomes
Studies have shown that derivatives of 2’-(1-Piperidinyl)acetophenone exhibit promising antimalarial activity, indicating its potential in developing new antimalarial drugs .
Analytical Chemistry
Application Summary
In analytical chemistry, acetophenone derivatives, including 2’-(1-Piperidinyl)acetophenone, are used as synthons in the synthesis of heterocyclic compounds .
Methods of Application
The compound is employed in various analytical methods to study the biological activities and properties of synthesized heterocyclic compounds .
Results and Outcomes
The application has led to a better understanding of the antifungal activities of naturally occurring acetophenone derivatives, contributing to the field of analytical chemistry .
Chemical Engineering
Application Summary
2’-(1-Piperidinyl)acetophenone is referenced in safety data sheets within chemical engineering for its handling and storage procedures .
Methods of Application
The compound’s properties are analyzed to ensure safe engineering practices during its use in research and development .
Results and Outcomes
The safety data sheets provide crucial information on the compound’s handling, which is vital for maintaining safety standards in chemical engineering processes .
Drug Discovery
Application Summary
The piperidine nucleus, part of 2’-(1-Piperidinyl)acetophenone, is significant in drug discovery for its pharmacophoric features .
Methods of Application
Derivatives with the piperidine nucleus are explored for their therapeutic applications, including anticancer and antimicrobial properties .
Results and Outcomes
Research has highlighted the importance of the piperidine nucleus in drug discovery, leading to the development of various therapeutic agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRKZEDBPNTPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292634 |
Source


|
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Piperidin-1-yl)phenyl)ethanone | |
CAS RN |
39911-06-3 |
Source


|
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39911-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





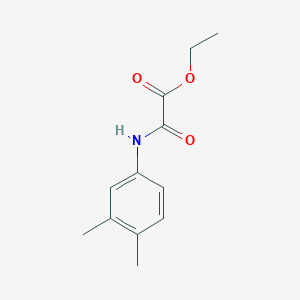
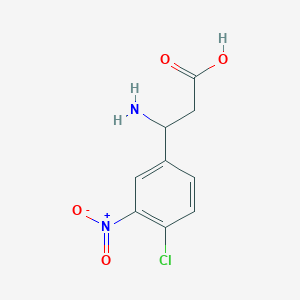

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)

